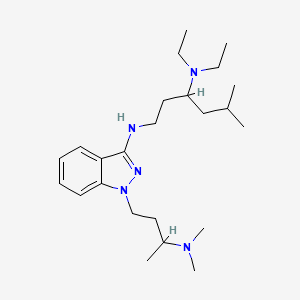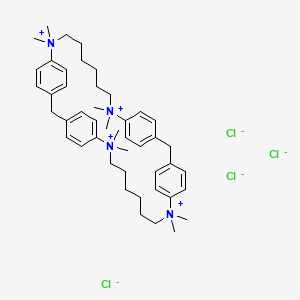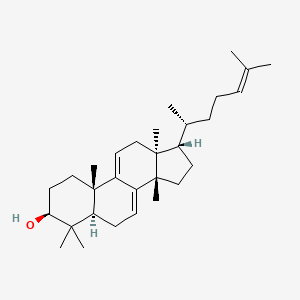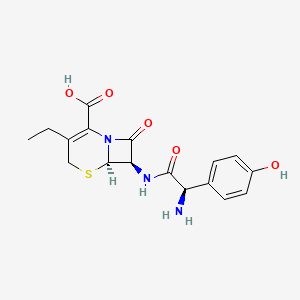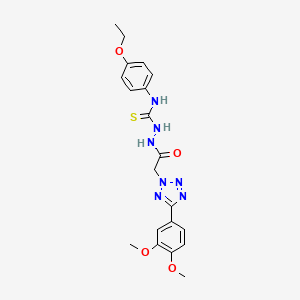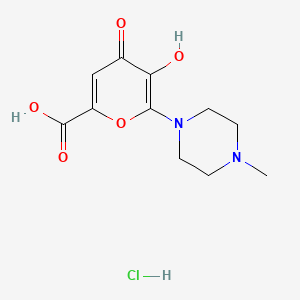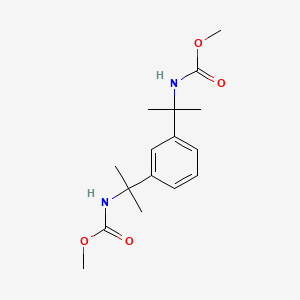
7-Phe-acth amide (1-10)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Phe-acth amide (1-10) is a synthetic peptide derivative of adrenocorticotropic hormone (ACTH). This compound is characterized by the substitution of phenylalanine at the seventh position of the ACTH sequence. It has a molecular formula of C59H79N17O15S and a molecular weight of 1298.42846
准备方法
The synthesis of 7-Phe-acth amide (1-10) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The phenylalanine substitution at the seventh position is introduced during this step. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
化学反应分析
7-Phe-acth amide (1-10) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can target disulfide bonds if present, converting them into thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to the formation of new peptide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
7-Phe-acth amide (1-10) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the biological activity of ACTH derivatives and their interactions with receptors.
Medicine: This compound is explored for its potential therapeutic effects, particularly in modulating the immune response and inflammation.
Industry: It is utilized in the development of peptide-based drugs and diagnostic assays.
作用机制
The mechanism of action of 7-Phe-acth amide (1-10) involves its interaction with melanocortin receptors, particularly the melanocortin 2 receptor (MC2R). Upon binding to MC2R, it stimulates the production of cyclic adenosine monophosphate (cAMP), leading to the activation of protein kinase A (PKA). This signaling cascade results in various physiological effects, including the modulation of immune responses and anti-inflammatory actions .
相似化合物的比较
7-Phe-acth amide (1-10) can be compared with other ACTH derivatives, such as:
ACTH (1-10): The non-substituted form of the peptide.
ACTH (1-24): A longer peptide with additional amino acids.
ACTH (4-10): A shorter peptide fragment.
The uniqueness of 7-Phe-acth amide (1-10) lies in the phenylalanine substitution, which can alter its binding affinity and biological activity compared to other ACTH derivatives .
属性
CAS 编号 |
74873-14-6 |
|---|---|
分子式 |
C59H79N17O15S |
分子量 |
1298.4 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H79N17O15S/c1-92-21-19-42(71-58(91)47(30-78)76-56(89)43(72-50(83)38(60)29-77)23-33-13-15-36(79)16-14-33)54(87)70-41(17-18-49(81)82)53(86)75-46(25-35-27-64-31-68-35)57(90)73-44(22-32-8-3-2-4-9-32)55(88)69-40(12-7-20-65-59(62)63)52(85)74-45(51(84)67-28-48(61)80)24-34-26-66-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,35,38,40-47,66,77-79H,7,12,17-25,28-30,60H2,1H3,(H2,61,80)(H,67,84)(H,69,88)(H,70,87)(H,71,91)(H,72,83)(H,73,90)(H,74,85)(H,75,86)(H,76,89)(H,81,82)(H4,62,63,65)/t35?,38-,40-,41-,42-,43-,44+,45-,46-,47-/m0/s1 |
InChI 键 |
ZMYBJVJFOVNSHS-ZEHJCWKZSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)N |
规范 SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


